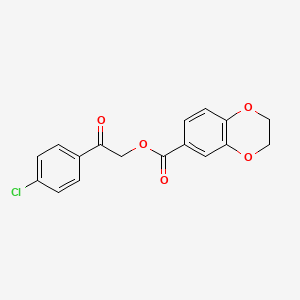![molecular formula C16H16ClNO B5731903 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone](/img/structure/B5731903.png)
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone, also known as Ketamine, is a widely used anesthetic drug. It was first synthesized in the early 1960s and has since been used for both human and veterinary medicine. Ketamine is a unique anesthetic drug that has been found to have various other applications in scientific research.
Mecanismo De Acción
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone works by blocking the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the transmission of pain signals and also plays a role in learning and memory. By blocking this receptor, this compound reduces the transmission of pain signals and produces a dissociative state.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It increases the release of neurotransmitters such as dopamine and glutamate, which are involved in the regulation of mood and pain. This compound also increases the release of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone has various advantages and limitations for lab experiments. It has a rapid onset of action and produces a dissociative state, which makes it useful for studying the effects of anesthesia. However, this compound also produces various side effects such as hallucinations and delirium, which can affect the results of experiments.
Direcciones Futuras
There are various future directions for the use of 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone in scientific research. It has shown promising results in the treatment of depression and chronic pain, and further studies are needed to explore its potential in these areas. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to explore the potential of this compound in these areas.
Conclusion:
In conclusion, this compound is a unique anesthetic drug that has various applications in scientific research. It has been found to have antidepressant and analgesic effects and has shown promising results in the treatment of chronic pain. This compound has various advantages and limitations for lab experiments, and further studies are needed to explore its potential in various areas.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone involves the reaction between 2,5-dimethoxybenzaldehyde and 4-chlorophenylacetone. This reaction is catalyzed by the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. The final product is then purified using various chromatography techniques.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-2-[(2,5-dimethylphenyl)amino]ethanone has been extensively used in scientific research due to its unique properties. It has been found to have antidepressant effects and has been used in the treatment of depression. This compound has also been used in the treatment of chronic pain and has shown promising results in the treatment of postoperative pain.
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-2-(2,5-dimethylanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-11-3-4-12(2)15(9-11)18-10-16(19)13-5-7-14(17)8-6-13/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJCNGSHKONNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49643505 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,5-dimethylphenyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5731825.png)




![N'-{[2-(2,3-dimethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5731865.png)
![N'-{[(4-bromo-3-methylphenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5731868.png)



![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5731890.png)
![4-methoxy-N-{[(3-methyl-2-pyridinyl)amino]carbonyl}benzamide](/img/structure/B5731892.png)
